molecular formula C7H6Cl4O B14204844 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 825613-28-3

2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene

Cat. No.: B14204844
CAS No.: 825613-28-3
M. Wt: 247.9 g/mol
InChI Key: FZZXHRTUPQGIIH-UHFFFAOYSA-N
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Description

2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene is a chemical compound with the molecular formula C7H4Cl4O and a molecular weight of 245.921 g/mol . This compound is known for its unique bicyclic structure, which includes a tetra-substituted chlorinated ring and an oxygen atom incorporated into the bicyclic framework. It is often used in research settings due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene typically involves the chlorination of a suitable precursor. One common method involves the reaction of a bicyclic diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .

Industrial Production Methods

While specific industrial production methods for 2,3,4,4-Tetrachloro-8-oxabicyclo[32This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic chlorine gas used in the process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation can produce compounds with additional oxygen functionalities .

Scientific Research Applications

2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its chlorinated and oxygenated functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of molecular pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octane: Similar in structure but lacks the double bond present in 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene.

    2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-ene: Similar structure but with the double bond in a different position.

    2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2,6-diene: Contains two double bonds, making it more reactive.

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the presence of an oxygen atom within the bicyclic structure. This unique configuration imparts distinct chemical properties, making it valuable for various research applications .

Properties

CAS No.

825613-28-3

Molecular Formula

C7H6Cl4O

Molecular Weight

247.9 g/mol

IUPAC Name

2,3,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C7H6Cl4O/c8-5-3-1-2-4(12-3)7(10,11)6(5)9/h3-4H,1-2H2

InChI Key

FZZXHRTUPQGIIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=C(C1O2)Cl)Cl)(Cl)Cl

Origin of Product

United States

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